PKC beta pseudosubstrate

Overview

Description

The PKC beta pseudosubstrate is an autoinhibitory sequence within the regulatory domain of the conventional PKC beta isoform (part of the cPKC subfamily). This pseudosubstrate region mimics the substrate-binding site of the catalytic domain, maintaining the enzyme in an inactive state under basal conditions. Activation of PKC beta requires binding of diacylglycerol (DAG) and calcium, which disrupts the pseudosubstrate-catalytic domain interaction, enabling substrate phosphorylation . The pseudosubstrate sequence of PKC beta (and other cPKCs like alpha and gamma) is arginine-rich, contributing to its affinity for acidic phospholipids and substrates. Notably, peptides mimicking this region (e.g., PKC inhibitor 20–28) have been used to selectively inhibit PKC beta activity .

Preparation Methods

Structural Basis and Sequence Design of PKCβ Pseudosubstrate

Pseudosubstrate Domain Architecture

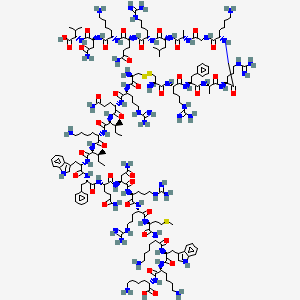

The PKCβ pseudosubstrate corresponds to residues 19–31 of the regulatory domain, characterized by a cluster of basic amino acids (Arg19, Arg21, Arg22, Lys25, Arg27) critical for autoinhibition . This region mimics the substrate-binding site but lacks a phosphorylatable serine/threonine, enabling competitive inhibition . Computational modeling reveals that electrostatic interactions between these basic residues and acidic phospholipids in cell membranes stabilize the active conformation of PKCβ .

Sequence Optimization for Synthesis

The canonical sequence (H2N-RFARKGALRQKNV-COOH) requires careful optimization to avoid synthetic challenges such as aggregation during solid-phase synthesis . Substitutions with pseudoproline dipeptides (e.g., Ser(CMe,Mepro)) or Hmb-protected glycine residues are employed to disrupt β-sheet formation, improving yield and purity .

Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc/tBu Strategy and Resin Selection

Standard SPPS employs Fmoc-protected amino acids and PEG-modified polystyrene resins (e.g., Fmoc-SRam-PEG-PS) with a loading capacity of 0.25 mmol/g . The resin’s polyethylene glycol (PEG) spacer enhances solvation, critical for synthesizing the hydrophobic PKCβ pseudosubstrate sequence .

Table 1: Key Reagents for SPPS of PKCβ Pseudosubstrate

| Component | Specification | Source |

|---|---|---|

| Resin | Fmoc-SRam-PEG-PS, 0.25 mmol/g | RAPP Polymere GmbH |

| Coupling Reagent | HATU/HOAt in DMF | Novabiochem |

| Pseudoproline Dipeptides | Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH | EMD Millipore |

| Cleavage Cocktail | TFA/H2O/phenol/TIPS (8.5:0.5:0.5:0.5) | Sigma-Aldrich |

Stepwise Assembly and Coupling Efficiency

Each elongation cycle involves:

-

Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min).

-

Amino Acid Activation : 4 equiv Fmoc-amino acid, 4 equiv HATU, 8 equiv DIPEA in DMF (30 min coupling) .

-

Aggregation Mitigation : Incorporation of pseudoproline dipeptides at positions prone to β-sheet formation (e.g., Lys25-Arg27) .

For the PKCβ pseudosubstrate, coupling efficiencies drop below 95% after residue 22, necessitating double couplings and extended reaction times (60 min) .

Cleavage and Global Deprotection

Peptide-resin cleavage uses a trifluoroacetic acid (TFA)-based cocktail (8.5 mL TFA, 0.5 mL H2O, 0.5 g phenol, 0.5 mL triisopropylsilane) for 3 hours at 25°C . Crude peptide purity typically ranges from 60–70%, requiring HPLC purification .

Post-Synthetic Modifications for Cell Permeability

Antennapedia Vector Conjugation

The PKCβ pseudosubstrate is conjugated to the Antennapedia homeodomain (residues 43–58: RQIKIWFQNRRMKWKK) via a disulfide bridge . This vector enables energy-independent cellular uptake, achieving intracellular concentrations of 10–50 μM within 30 minutes .

Table 2: Cell-Penetrating Strategies Comparison

| Strategy | Mechanism | Efficiency (IC50) | Limitations |

|---|---|---|---|

| Antennapedia | Direct membrane translocation | 0.5 μM | Requires disulfide reduction |

| Myristoylation | Hydrophobic insertion | 1.2 μM | Nonspecific PKC inhibition |

Myristoylation Alternatives

Myristoylated PKCβ pseudosubstrate analogs exhibit lower specificity due to lipid-mediated interactions with other PKC isoforms . In contrast, Antennapedia-linked peptides retain isoform selectivity (>10-fold for PKCβ over PKCα) .

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves the pseudosubstrate from deletion sequences. Typical retention time: 14.2 min at 25% acetonitrile .

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (calculated: 1,842.2 Da; observed: 1,842.8 ± 0.3 Da) . Disulfide bond integrity is verified via electrospray ionization (ESI)-MS after dithiothreitol reduction .

Kinase Inhibition Assays

PKCβ activity is measured using the ADP-Glo™ system with CREBtide substrate (KRREILSRRPSYR) . The pseudosubstrate inhibits PKCβ with an IC50 of 0.5 μM, showing <10% cross-reactivity with PKCζ .

Applications in Beta-Cell Physiology Research

Insulin Secretion Studies

In pancreatic beta-cells, 10 μM Antennapedia-conjugated pseudosubstrate reduces glucose-stimulated insulin secretion by 70% within 15 minutes, confirming PKCβ’s role in exocytosis .

Limitations and Artifact Mitigation

Myristoylated peptides at ≥20 μM nonspecifically inhibit PKCδ and PKCη, necessitating dose-response validation . Antennapedia vectors eliminate this issue but require cytosolic glutathione for activation .

Chemical Reactions Analysis

Types of Reactions

PKC beta pseudosubstrate primarily undergoes peptide bond formation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), deprotecting agents (e.g., TFA), and cleavage reagents.

Conditions: The reactions are carried out under anhydrous conditions to prevent hydrolysis. The temperature is usually maintained at room temperature, and the pH is controlled to optimize coupling efficiency.

Major Products

The major product of the synthesis is the this compound peptide, which is characterized by its specific amino acid sequence and molecular weight.

Scientific Research Applications

Study of Insulin Secretion in Beta-Cells

PKC beta pseudosubstrate has been utilized to investigate the role of protein kinases in insulin-secreting beta-cells. Myristoylated pseudosubstrate peptides have shown promise as selective inhibitors, allowing researchers to elucidate the specific pathways involved in insulin secretion. In studies, these peptides inhibited PKC activity, thereby affecting insulin release mechanisms in intact beta-cells .

Alzheimer's Disease Research

Research has indicated that amyloid-beta peptides can inhibit PKC activation through direct interactions. The interaction between amyloid-beta and PKC may play a significant role in the pathogenesis of Alzheimer's disease. Studies have demonstrated that amyloid-beta peptides can reduce activated forms of PKC alpha and epsilon, suggesting a potential therapeutic target for modulating PKC activity in neurodegenerative diseases .

Melanocyte Function and Skin Pigmentation

In dermatological research, this compound has been applied to study pigmentation processes in human melanocytes. Inhibitors of PKC activity were shown to block tanning responses and reduce basal pigmentation when applied topically. This application highlights the potential for developing treatments for hyperpigmentation disorders by targeting PKC pathways .

Type 2 Diabetes Management

Recent studies have explored the use of selective inhibitors of PKC alpha and beta in models of obesity-driven type 2 diabetes. Inhibition of these kinases resulted in reduced hyperphagia and improved renal function in animal models. This suggests that targeting PKC pathways could be a viable strategy for managing metabolic disorders and their complications .

Cancer Research

This compound has been implicated in cancer biology, particularly regarding its role in tumor cell signaling pathways. By inhibiting PKC activity, researchers can investigate how these pathways contribute to cancer progression and metastasis. This approach may lead to novel therapeutic strategies targeting PKC isoforms in various cancers .

Data Table: Summary of Applications

Case Study 1: Insulin Secretion Dynamics

A study involving myristoylated pseudosubstrate peptides demonstrated that these inhibitors specifically blocked PKC activity, leading to altered insulin secretion dynamics in pancreatic beta-cells. This highlights the importance of targeted inhibition for understanding cellular signaling mechanisms.

Case Study 2: Amyloid-Beta Interaction with PKC

In vitro experiments showed that amyloid-beta peptides directly inhibited PKC phosphorylation, providing insights into how these interactions may contribute to Alzheimer’s pathology.

Case Study 3: Dermatological Applications

Clinical trials using topical inhibitors demonstrated significant reductions in skin pigmentation among participants treated with compounds targeting PKC pathways, suggesting potential therapeutic applications for skin disorders.

Mechanism of Action

PKC beta pseudosubstrate exerts its effects by competitively inhibiting the activity of PKCβ. It mimics the natural substrate of PKCβ, binding to the enzyme’s active site and preventing the phosphorylation of target proteins. This inhibition disrupts the downstream signaling pathways mediated by PKCβ, leading to altered cellular responses. The molecular targets of this compound include various proteins involved in cell cycle regulation, apoptosis, and gene expression.

Comparison with Similar Compounds

Sequence Homology and Substrate Specificity

PKC isoforms exhibit conserved pseudosubstrate sequences, but key differences dictate isoform-specific functions:

- Conventional PKCs (cPKCs: alpha, betaI, betaII, gamma) : The pseudosubstrate regions of these isoforms share >80% sequence similarity. For example, PKC betaI and PKC alpha pseudosubstrate peptides display similar kinetic parameters (Km and Vmax) when tested as substrates for PKC betaI, suggesting overlapping substrate recognition .

- Atypical PKCs (aPKCs: zeta, iota/lambda) : These lack calcium-binding domains and have distinct pseudosubstrate sequences. PKC zeta’s pseudosubstrate (SIYRRGARRWRKL) shows <53% homology to PKC beta, correlating with its insensitivity to DAG and calcium .

- Novel PKCs (nPKCs: delta, epsilon, theta): Their pseudosubstrate regions are intermediate in homology (~60% similarity to cPKCs) and lack calcium dependency but retain DAG sensitivity .

Table 1: Pseudosubstrate Sequence Comparison Across PKC Isoforms

| Isoform | Pseudosubstrate Sequence (Key Motif) | Homology to PKC Beta | Activators |

|---|---|---|---|

| PKC beta | R-F-A-R-K-G-A-L-R-Q-K-N-V-H | 100% (Self) | Ca²⁺, DAG, PS |

| PKC alpha | R-F-A-R-K-G-A-L-R-Q-K-N-V | 95% | Ca²⁺, DAG, PS |

| PKC zeta | S-I-Y-R-R-G-A-R-R-W-R-K-L | <53% | PIP3, Ceramide |

| PKC delta | R-K-G-A-L-R-Q-K-N-V | ~60% | DAG, PS |

Inhibitor Cross-Reactivity and Mechanisms

Pseudosubstrate-derived inhibitors exhibit varied specificity:

- ZIP (PKC zeta pseudosubstrate inhibitor): Binds aPKCs (zeta, iota) with high affinity but also interacts weakly with cPKCs (e.g., PKC gamma: 1.2% binding efficiency) due to partial sequence overlap. ZIP’s efficacy depends on the absence of competing endogenous pseudosubstrate domains, making PKM zeta (lacking a pseudosubstrate) more vulnerable than full-length PKC beta .

- sc-3088: Targets the pseudosubstrate of cPKCs (alpha, betaI, betaII, gamma) and shows cross-reactivity with novel PKCs (delta, epsilon) due to conserved arginine residues .

Table 2: Inhibitor Selectivity Profiles

Functional and Pathological Implications

- Cancer: PKC beta pseudosubstrate inhibitors reduce proliferation in aggressive prostate cancer cells (PC3U, PC3), while PKC zeta pseudosubstrate inhibitors suppress invasion in renal cell carcinoma . In contrast, PKC zeta overexpression in leukemia correlates with chemosensitivity, highlighting isoform-specific roles .

- Neuronal Signaling : PKC beta’s pseudosubstrate domain stabilizes interactions with scaffolding proteins like AKAP79, whereas ZIP disrupts these interactions more effectively in aPKCs due to weaker pseudosubstrate binding .

- Metabolic Regulation : Unlike aPKCs, PKC beta activation is tightly linked to lipid second messengers (DAG, phosphatidylserine), making it a key player in nutrient-stimulated insulin secretion .

Structural and Kinetic Differences

- Autoinhibition Strength : PKC beta’s pseudosubstrate binds its catalytic domain with higher affinity (Km ~0.5 μM) compared to PKC zeta (Km ~2.1 μM), as shown in FRET-based assays .

- Activator Dependencies: PKC beta requires calcium for activation, while aPKCs (zeta, iota) are calcium-independent but require phosphatidylinositol trisphosphate (PIP3) .

Biological Activity

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Among the different isoforms, PKC beta (PKCβ) is particularly significant due to its involvement in various signaling pathways, especially in cancer and inflammatory responses. The PKC beta pseudosubstrate is a specific inhibitor that mimics the natural autoinhibitory domain of PKCβ, providing insights into its biological activity and potential therapeutic applications.

Overview of this compound

The this compound is a selective, cell-permeable peptide inhibitor derived from the regulatory domain of PKCβ. It consists of amino acids 19-31 of the PKCβ pseudosubstrate domain linked to a cell-penetrating Antennapedia domain. This design allows for efficient cellular uptake and subsequent release of the inhibitory peptide within the cytoplasm due to disulfide bond reduction .

The pseudosubstrate domain inhibits PKC activity by occupying the substrate-binding site within the catalytic region of PKC. This inhibition is critical for regulating kinase activity, as it prevents inappropriate activation of PKC in response to stimuli such as growth factors or inflammatory signals . The interaction between the pseudosubstrate and the catalytic domain is essential for maintaining cellular homeostasis.

1. Cancer Inhibition

PKCβ has been implicated in tumorigenesis, particularly in colorectal cancer. Studies have shown that overexpression of PKCβ can suppress tumor formation by downregulating AKT phosphorylation and promoting apoptosis in cancer cells . The use of the this compound has demonstrated a significant reduction in cell proliferation and invasion in various cancer models.

| Study | Findings |

|---|---|

| Oncotarget (2015) | Overexpression of PKC Beta II reduces tumor formation in colorectal cancer models by inhibiting AKT phosphorylation. |

| PMC8621927 (2021) | Enzastaurin, an ATP-competitive inhibitor of PKCβ, induces antiproliferative effects through AKT pathway inhibition. |

2. Inflammatory Response Modulation

PKCβ is also involved in inflammatory signaling pathways. Inhibition using the pseudosubstrate has been shown to reduce TNF-α production in monocytes and macrophages, suggesting its potential role in managing inflammatory diseases . The inhibition of NF-κB activation by PKCβ pseudosubstrate further supports its anti-inflammatory properties.

| Study | Findings |

|---|---|

| Journal of Immunology (2009) | The pseudosubstrate inhibitor significantly reduced LPS-induced TNF-α production in macrophages. |

| Diabetes Journals (2001) | Suppression of inflammatory responses via modulation of GLP-1 signaling pathways by PKCζ pseudosubstrate. |

3. Neuroprotective Effects

Recent research indicates that amyloid-beta peptides can inhibit PKC activation through interactions with its pseudosubstrate domain, which may contribute to neurodegenerative processes like Alzheimer's disease . Understanding this interaction can lead to therapeutic strategies targeting PKCβ to mitigate neurodegeneration.

Case Studies

Case Study 1: Colorectal Cancer

A study involving colorectal cancer cell lines demonstrated that treatment with the this compound led to decreased cell viability and increased apoptosis markers compared to control groups. This suggests that targeting PKCβ could be a viable strategy for colorectal cancer therapy.

Case Study 2: Inflammatory Disorders

In a model of chronic inflammation, administration of the this compound resulted in reduced levels of pro-inflammatory cytokines and improved tissue integrity, indicating its potential for treating inflammatory diseases such as rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What is the structural basis for PKC beta pseudosubstrate's inhibitory mechanism?

this compound contains a pseudosubstrate domain that mimics the sequence of native PKCβ substrates but replaces the phosphorylatable serine/threonine residue with an alanine. This prevents phosphorylation, allowing it to competitively block the catalytic site of PKCβ isoforms (α, βI, βII, γ) and inhibit activity . Methodologically, structural validation involves mutagenesis studies (e.g., substituting alanine with serine) to confirm loss of inhibitory function .

Q. How does this compound differ from other PKC isoform-specific inhibitors?

Unlike broad-spectrum PKC inhibitors (e.g., GF109203X), this compound selectively targets the conventional PKCβ isoforms due to sequence specificity in its pseudosubstrate domain. For example, myristoylated PKCθ/η pseudosubstrate inhibitors target novel PKC isoforms and require lipid modifications for cell permeability, whereas this compound lacks such modifications but retains selectivity .

Q. What experimental protocols are recommended for using this compound in cell-based assays?

Standard protocols include:

- Dose optimization : Titrate concentrations (typically 1–20 μM) to avoid off-target effects, validated via kinase activity assays (e.g., radioactive phosphorylation assays) .

- Delivery : Use cell-permeable formulations (e.g., acetate salts) for cytosolic access without transfection reagents .

- Controls : Include scrambled peptide controls to confirm specificity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on PKCβ's role in cancer progression?

PKCβ isoforms exhibit context-dependent roles. For example, PKCβII acts as a tumor suppressor in colon cancer (low levels correlate with poor survival ), while in glioblastoma, PKCβ activation promotes invasiveness. To address contradictions:

- Model specificity : Use isoform-specific knockdown/overexpression in cell lines (e.g., HT-29 colon cancer vs. U87 glioblastoma) .

- Pathway crosstalk : Analyze downstream effectors (e.g., ERK/AKT) under PKCβ inhibition to identify divergent signaling nodes .

Q. What experimental designs validate the specificity of this compound in complex signaling networks?

Advanced approaches include:

- Kinase profiling panels : Test inhibitor activity against 50+ kinases to rule off-target interactions (e.g., PKCθ/ι inhibition by broad-spectrum pseudosubstrates) .

- Co-immunoprecipitation : Verify direct binding to PKCβ catalytic domains using tagged pseudosubstrate peptides .

- Single-cell imaging : Monitor PKCβ translocation (e.g., GFP-PKCβ constructs) in real-time to confirm inhibition of membrane recruitment .

Q. How can structural modifications enhance this compound's therapeutic potential?

Strategies include:

- Stapled peptides : Introduce hydrocarbon staples to improve stability and binding affinity .

- Lipid conjugation : Myristoylation (as in PKCθ inhibitors) enhances membrane localization but may reduce isoform specificity .

- In silico docking : Use computational models (e.g., Rosetta) to predict mutations that optimize pseudosubstrate-PKCβ interactions .

Q. What methodologies address PKCβ pseudosubstrate's limited efficacy in in vivo models?

Challenges include rapid degradation and poor tissue penetration. Solutions involve:

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve half-life and target delivery .

- Transgenic models : Generate PKCβ knockout mice to isolate pseudosubstrate effects from endogenous kinase activity .

- Biomarker-driven dosing : Monitor PKCβ activity via phosphorylation of downstream targets (e.g., MARCKS) to adjust treatment schedules .

Q. Data Analysis & Contradictions

Q. How should researchers interpret discrepancies in PKCβ pseudosubstrate's effects across cell types?

Discrepancies often arise from isoform-specific redundancy (e.g., PKCα compensating for PKCβ inhibition in fibroblasts) or differential expression of RACK1 (a PKC anchoring protein). Mitigation strategies:

- Isoform-selective assays : Use siRNA to silence non-target isoforms .

- Proteomic profiling : Quantify PKCβ expression and activity pre-/post-inhibition via Western blot or mass spectrometry .

Q. What statistical approaches are critical for analyzing PKCβ inhibition in high-throughput screens?

Employ:

- Multivariate analysis : Account for variables like cell confluency and batch effects in kinase inhibitor screens .

- Dose-response modeling : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) to compare efficacy across cell lines .

Q. Tables

Table 1. Key Properties of this compound

Table 2. Common Experimental Pitfalls & Solutions

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C177H294N62O38S3/c1-12-96(7)140(168(272)228-114(54-28-34-73-182)159(263)238-141(97(8)13-2)169(273)236-130(86-103-90-210-109-49-23-21-47-105(103)109)165(269)232-128(84-101-44-18-15-19-45-101)163(267)226-122(63-66-134(187)241)157(261)234-131(87-136(189)243)166(270)223-119(60-40-79-207-176(199)200)149(253)220-118(59-39-78-206-175(197)198)151(255)227-124(68-81-278-11)158(262)219-112(52-26-32-71-180)153(257)233-129(85-102-89-209-108-48-22-20-46-104(102)108)164(268)221-111(51-25-31-70-179)152(256)229-125(170(274)275)55-29-35-74-183)239-160(264)123(64-67-135(188)242)225-148(252)116(57-37-76-204-173(193)194)215-144(248)106(184)92-279-280-93-107(185)145(249)216-117(58-38-77-205-174(195)196)155(259)231-127(83-100-42-16-14-17-43-100)161(265)213-99(10)143(247)214-115(56-36-75-203-172(191)192)147(251)217-110(50-24-30-69-178)146(250)211-91-138(245)212-98(9)142(246)230-126(82-94(3)4)162(266)222-120(61-41-80-208-177(201)202)150(254)224-121(62-65-133(186)240)156(260)218-113(53-27-33-72-181)154(258)235-132(88-137(190)244)167(271)237-139(95(5)6)171(276)277/h14-23,42-49,89-90,94-99,106-107,110-132,139-141,209-210H,12-13,24-41,50-88,91-93,178-185H2,1-11H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,211,250)(H,212,245)(H,213,265)(H,214,247)(H,215,248)(H,216,249)(H,217,251)(H,218,260)(H,219,262)(H,220,253)(H,221,268)(H,222,266)(H,223,270)(H,224,254)(H,225,252)(H,226,267)(H,227,255)(H,228,272)(H,229,256)(H,230,246)(H,231,259)(H,232,269)(H,233,257)(H,234,261)(H,235,258)(H,236,273)(H,237,271)(H,238,263)(H,239,264)(H,274,275)(H,276,277)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)/t96-,97-,98-,99-,106-,107-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,139-,140-,141-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWJPYSSLFMLBZ-OSCDWKIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C177H294N62O38S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.